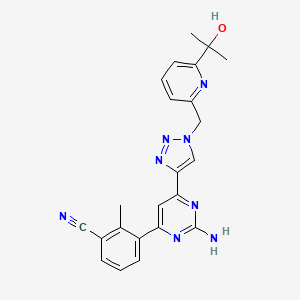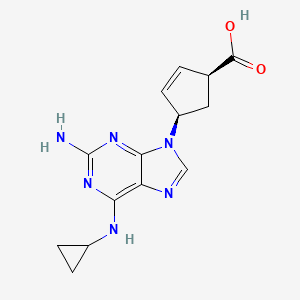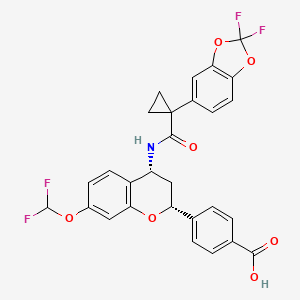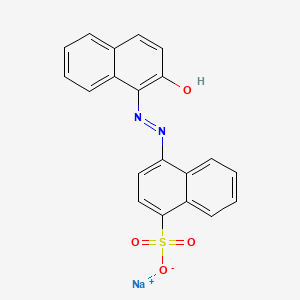
Rojo ácido 88
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Red 88, also known as Sodium 4-(2-hydroxy-1-naphthalenylazo)-naphthalenesulfonate, is a vivid, dark red azo dye. It is primarily used in the textile industry to dye cotton textiles red. Due to its intense color, solid samples of Acid Red 88 appear almost black .
Aplicaciones Científicas De Investigación
Acid Red 88 has several scientific research applications, including:
Photocatalysis: It is used as a model compound in studies involving the degradation of dyes through photocatalytic processes.
Environmental Studies: Research on the removal of Acid Red 88 from wastewater using advanced oxidation processes (AOPs) like the Fenton process.
Material Science: Studies on the adsorption of Acid Red 88 using novel adsorbents like zeolite/chitosan hydrogel.
Mecanismo De Acción
Target of Action
Acid Red 88, also known as Sodium 4-(2-hydroxy-1-naphthalenylazo)-naphthalenesulfonate, is an azo dye . Its primary targets are cotton textiles, wool, silk, and nylon, which it colors red . It can also be used for coloring leather, paper, soap, wood products, cosmetics, and pharmaceuticals .
Mode of Action
Acid Red 88 is obtained by azo coupling of naphthionic acid and 2-naphthol . The dye binds to the fibers of the target materials, imparting a vivid, dark red color . The intense color of Acid Red 88 is due to the presence of the azo group (-N=N-), which is responsible for the dye’s light absorption properties .
Biochemical Pathways
The biochemical pathways involved in the action of Acid Red 88 are primarily related to its synthesis and degradation. The synthesis involves the azo coupling of naphthionic acid and 2-naphthol . The degradation of Acid Red 88 can be achieved through various methods, including biological, physical, and chemical techniques . For instance, certain microorganisms, such as Shewanella putrefaciens, can completely decolorize Acid Red 88 within a few hours .
Result of Action
The primary result of Acid Red 88’s action is the imparting of a vivid, dark red color to the target materials . Due to its intense color, solid samples of Acid Red 88 appear almost black . In addition to its use as a dye, Acid Red 88 can also be used for research in photocatalysis .
Action Environment
The action, efficacy, and stability of Acid Red 88 can be influenced by various environmental factors. For instance, the dye’s coloration effect can be affected by the presence of copper and iron ions . Furthermore, the dye’s degradation can be influenced by factors such as pH, temperature, and the presence of certain microorganisms . For example, Shewanella putrefaciens can completely decolorize Acid Red 88 within a few hours under certain conditions .
Análisis Bioquímico
Biochemical Properties
Acid Red 88 is a complex molecule that interacts with various enzymes and proteins. It is synthesized through the azo coupling of naphthionic acid and 2-naphthol . This process involves the interaction of the compound with various enzymes, leading to the formation of the azo bond that gives the dye its characteristic color
Cellular Effects
The effects of Acid Red 88 on cellular processes are not well-documented. Due to its use in the textile industry, it is likely that it interacts with various types of cells during the dyeing process. It is also used in research for photocatalysis, indicating that it may have effects on cellular metabolism
Molecular Mechanism
The molecular mechanism of Acid Red 88 is primarily related to its role as a dye. The azo bond in the compound is responsible for its intense color, and the formation of this bond is a key part of its molecular mechanism
Temporal Effects in Laboratory Settings
It is known that the compound vitrifies when cooled or salted out of the solution, indicating that it has a high degree of stability
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins, given its use in the textile industry and its role as a dye
Métodos De Preparación
Acid Red 88 can be synthesized through an azo coupling reaction between naphthionic acid and 2-naphthol. This process involves the diazotization of naphthionic acid followed by coupling with 2-naphthol. The product does not crystallize but vitrifies when cooled or salted out of the solution .
Industrial Production Methods: In industrial settings, the synthesis of Acid Red 88 involves the following steps:
Diazotization: Naphthionic acid is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling: The diazonium salt is then coupled with 2-naphthol in an alkaline medium to form Acid Red 88.
Isolation: The dye is isolated by salting out, followed by filtration and drying.
Análisis De Reacciones Químicas
Acid Red 88 undergoes various chemical reactions, including:
Oxidation: Acid Red 88 can be degraded through oxidation processes such as catalytic ozonation.
Reduction: The azo bond in Acid Red 88 can be reduced to form aromatic amines, which are often toxic.
Substitution: The sulfonate group in Acid Red 88 can undergo substitution reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium dithionite can be used to cleave the azo bond.
Major Products:
Oxidation: Smaller molecules resulting from the breakdown of the dye.
Reduction: Aromatic amines.
Comparación Con Compuestos Similares
Acid Red 13: Another azo dye used for similar applications.
Acid Orange 7: An azo dye used in textile and food industries.
Acid Yellow 36: Used in dyeing and printing processes.
Acid Red 88 stands out due to its specific chemical structure and the vividness of its color, making it a valuable compound in various industrial and research applications.
Propiedades
Número CAS |
1658-56-6 |
|---|---|
Fórmula molecular |
C20H14N2NaO4S |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H14N2O4S.Na/c23-18-11-9-13-5-1-2-6-14(13)20(18)22-21-17-10-12-19(27(24,25)26)16-8-4-3-7-15(16)17;/h1-12,23H,(H,24,25,26); |
Clave InChI |
UTROHQYCGBSNSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O)O.[Na] |
Apariencia |
Vivid, dark red, opaque, vitreous solid |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acid Red 88; 11391 Red; Red No. 506; Eniacid Fast Red A; Peony; |
Origen del producto |
United States |
Q1: What is the molecular formula and weight of Acid Red 88?
A1: Acid Red 88 has a molecular formula of C20H13N2NaO7S2 and a molecular weight of 480.43 g/mol.
Q2: How does the structure of Acid Red 88 influence its interaction with other materials?
A2: Acid Red 88 possesses sulfonic acid groups, making it anionic and hydrophilic. [] This characteristic significantly influences its interactions with other materials, impacting its adsorption onto various surfaces. For instance, it exhibits a strong affinity for positively charged surfaces, such as cationic hydrogels. []
Q3: How does the number of sulfonic acid groups in Acid Red 88 affect its interaction with surfactants?
A4: Studies have shown that Acid Red 88, having two sulfonic acid groups, exhibits stronger binding to surfactant micelles compared to dyes with fewer sulfonic groups (Acid Red 13 and Acid Red 27). This suggests that the number of sulfonic acid groups directly correlates with the binding affinity of acid dyes to surfactants. []
Q4: What are some effective methods for removing Acid Red 88 from wastewater?
A4: Numerous methods have been investigated for the removal of Acid Red 88 from aqueous solutions, including:
- Adsorption: Utilizing various materials like calcined alunite [], peanut shell [], waste products from the phosphate industry [], and surfactant-modified bentonite [].
- Photocatalysis: Employing photocatalysts like TiO2 [, , ], ZnO nanoparticles [, ], and Ag-ZnO nanocomposites [] under UV or visible light irradiation.
- Advanced Oxidation Processes (AOPs): Implementing techniques like Fenton's reagent combined with ultrasound irradiation [], hydrodynamic cavitation [], and catalytic wet oxidation (CWAO) [].
- Electrocoagulation: Utilizing electrochemical methods with aluminum and iron electrodes to remove the dye from solution. []
- Biosorption: Utilizing natural materials like Azolla pinnata [], Azolla microphylla [], and Schizophyllum commune and Trametes versicolor fungi [] to remove AR88.
Q5: How does calcination affect the adsorption capacity of alunite for Acid Red 88?
A6: Calcination significantly enhances the adsorption capacity of alunite for AR88. This is attributed to the changes in alunite's physical and chemical properties during calcination, leading to a larger surface area and increased availability of active adsorption sites. []
Q6: Can Acid Red 88 be degraded using a combination of Fenton's reagent and ultrasound irradiation?
A7: Yes, combining Fenton's reagent and ultrasound irradiation proves highly effective for AR88 degradation. This approach yields better results than either method alone. [] The optimal conditions for degradation include specific concentrations of hydrogen peroxide (H2O2) and ferrous iron (Fe2+), a pH of 3.0, and an ultrasonic irradiation frequency of 40 kHz. []
Q7: How does pH affect the adsorption of Acid Red 88 onto different materials?
A8: The pH of the solution plays a crucial role in AR88 adsorption. For instance, calcined alunite exhibits optimal AR88 adsorption at lower pH values. [] Conversely, magnetic graphene oxide/cationic hydrogel nanocomposites demonstrate high AR88 adsorption capacities even in strongly alkaline solutions (pH > 10), highlighting the influence of surface charge interactions on adsorption. []
Q8: What is the role of rare earth ions in the sonolytic decolorization of Acid Red 88?
A9: Rare earth ions (REs), particularly Gd3+, enhance the sonolytic decolorization of AR88 in the presence of ultrasound and TiO2. This enhancement is attributed to the formation of a complex between REs and the dye molecule, which then adsorbs onto the TiO2 surface, facilitating degradation. []
Q9: Is Acid Red 88 biodegradable? What are the environmental concerns associated with it?
A9: Acid Red 88 is a recalcitrant dye, meaning it resists biodegradation. Its presence in wastewater is a major environmental concern as it can:
- Impart color to water bodies, hindering light penetration and disrupting aquatic ecosystems. []
- Degrade into potentially more hazardous intermediate compounds under anaerobic conditions. []
- Pose risks to human health through potential toxicity and bioaccumulation. [, ]
Q10: How can the environmental impact of Acid Red 88 be mitigated?
A10: Mitigating the environmental impact of AR88 involves a multi-pronged approach:
Q11: Have computational methods been used to study Acid Red 88?
A12: Yes, molecular dynamics simulations have been employed to investigate the interaction of AR88 with the AzrC azoreductase enzyme, providing insights into its biodegradation mechanism. [] This approach helps in understanding the structural features crucial for enzymatic degradation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



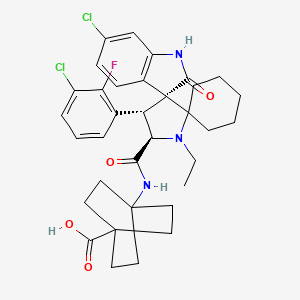
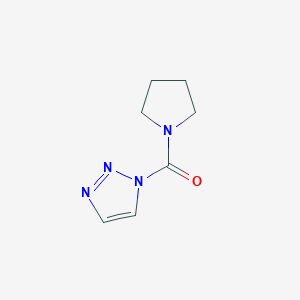
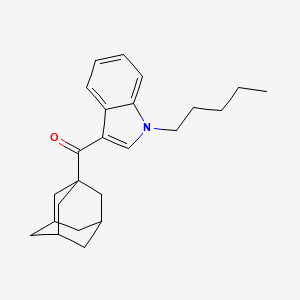
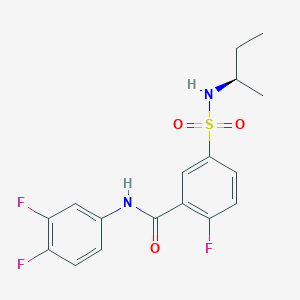
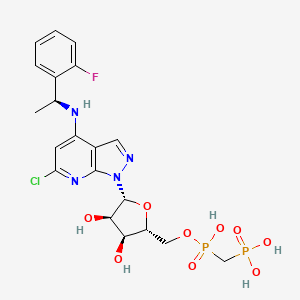
![(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B605077.png)
